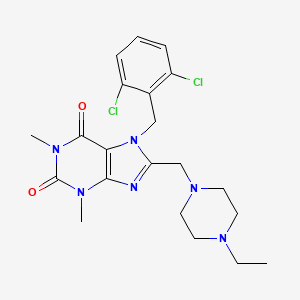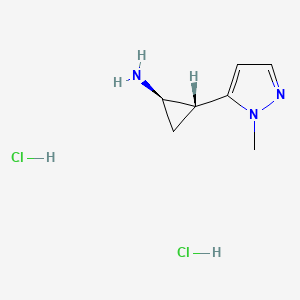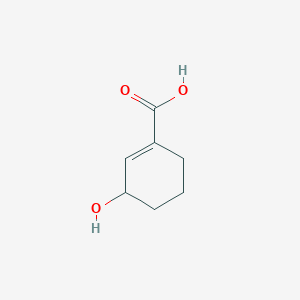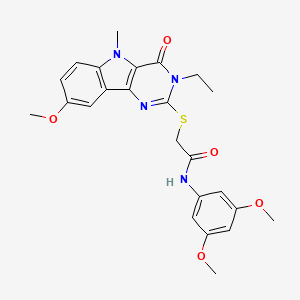
1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-phenylthiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-phenylthiosemicarbazide is a useful research compound. Its molecular formula is C14H11F4N3S and its molecular weight is 329.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies
- Crystal Structure Analysis : The synthesis and crystal structure of various semicarbazide derivatives, including the formation of one-dimensional supramolecules, has been explored. Such studies provide valuable insights into the molecular arrangement and potential applications of these compounds in materials science (Castiñeiras, Bermejo, & West, 1999).
- Molecular Structure Analysis : The study of molecular structures and the existence of isomers in acylthiosemicarbazides have been conducted using NMR techniques. This research contributes to understanding the pharmaceutical potential of such compounds (Xin, 2013).
Chemical Synthesis and Reactivity
- Synthesis of Complexes : Research has shown the synthesis of various nickel complexes using substituted S-methylisothiosemicarbazides. These studies are pivotal in developing new materials with unique magnetic and electronic properties (Blanchard et al., 2005).
- Formation of New Compounds : The synthesis of new compounds via reactions of thiosemicarbazides, demonstrating their potential as antihypertensive agents, highlights the chemical reactivity and applicability of these compounds in medicinal chemistry (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Biological Activities and Applications
- Antimicrobial Activity : Several studies have been conducted on the antimicrobial properties of semicarbazide derivatives, indicating their potential as antimicrobial agents in various medical applications (Saravanan, Alagarsamy, & Prakash, 2015).
- Antipathogenic Activity : The synthesis and testing of thiourea derivatives for their interaction with bacterial cells show significant potential for these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Spectroscopic Properties and Sensing Applications
- Spectroscopic Analysis : The spectroscopic properties of anthracene-derived Schiff base compounds, including their application in sensing bovine serum albumin and optical cell imaging, represent the diverse applications of semicarbazide derivatives in sensing and imaging technologies (Densil et al., 2018).
- Anion Chemosensors : The development of thiosemicarbazide anion chemosensors with naphthalene and phenyl units showcases the application of these compounds in the field of chemical sensing, particularly for detecting specific anions (Farrugia et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect how 1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-phenylthiosemicarbazide interacts with its targets and its overall effectiveness .
Propiedades
IUPAC Name |
1-phenyl-3-(2,3,5,6-tetrafluoro-4-methylanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3S/c1-7-9(15)11(17)13(12(18)10(7)16)20-21-14(22)19-8-5-3-2-4-6-8/h2-6,20H,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKJRRLFKWTZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)NNC(=S)NC2=CC=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)


![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
